3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
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Overview
Description
3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps. One common approach includes the reaction of 1-methylpiperazine with a benzodiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
Nintedanib: An angiokinase inhibitor with applications in treating fibrotic diseases.
Uniqueness
What sets this compound apart is its unique structural features and potential for diverse applications. Its benzodiazole core and piperazine moiety contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
3-methyl-N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-14(2)11-19(25)20-15-5-6-17-16(12-15)21-18(23(17)4)13-24-9-7-22(3)8-10-24/h5-6,12,14H,7-11,13H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHQSQCPPTWVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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